molecular formula C12H19ClN2 B1319827 4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine CAS No. 926269-40-1

4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine

Cat. No.: B1319827
CAS No.: 926269-40-1
M. Wt: 226.74 g/mol
InChI Key: FAKGVVWPXCUWSW-UHFFFAOYSA-N
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Description

4-Chloro-N¹,N¹-dipropyl-1,2-benzenediamine (CAS 926269-40-1) is a substituted 1,2-benzenediamine derivative with the molecular formula C₁₂H₁₉ClN₂ and a molecular weight of 226.75 g/mol. The compound features a chlorine atom at the 4-position of the benzene ring and two propyl groups attached to the N¹ amine (Figure 1). Predicted physicochemical properties include a density of 1.091 g/cm³, a boiling point of 340.2°C, and a pKa of 6.96, indicating moderate basicity . Classified as an irritant, it is primarily used in pharmaceutical research and organic synthesis as a versatile intermediate due to its dual amine functionality and lipophilic propyl substituents .

Properties

IUPAC Name

4-chloro-1-N,1-N-dipropylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKGVVWPXCUWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro Precursors to Diamines

A widely used approach is the reduction of 2-nitro-4-chloronitrobenzene derivatives to the corresponding 1,2-diamines. Several reducing systems are reported:

Reducing Agent Solvent Temperature Time Yield Notes
Iron powder + ammonium chloride Ethanol + water 70 °C 2 h 93.2% Efficient, mild conditions, commonly used for 4-chloro-1,2-diaminobenzene derivatives
Hydrogen gas + nickel catalyst N,N-dimethylformamide 60-70 °C Until completion 92% High purity product, requires hydrogenation setup
Zinc + acetic acid Dichloromethane Room temp to reflux Several hours Moderate to high Used for nitro reduction with good selectivity
Iron + hydrochloric acid Water 90 °C 1-2 h Moderate Acidic conditions, suitable for nitro to amine conversion

These methods reduce the nitro group to the corresponding amine, yielding 4-chloro-1,2-diaminobenzene intermediates.

Alkylation of Amino Groups

To obtain the N¹,N¹-dipropyl substitution, alkylation of the amino group is performed, typically via:

The reaction conditions must be controlled to avoid over-alkylation or substitution at the wrong amino group.

Detailed Preparation Procedure Example

A representative synthetic sequence for 4-Chloro-N¹,N¹-dipropyl-1,2-benzenediamine could be:

  • Starting Material: 2-nitro-4-chloronitrobenzene or 2-nitro-4-chloroaniline.

  • Reduction Step:

    • Mix 2-nitro-4-chloronitrobenzene (5.0 g, 20.1 mmol) with iron powder (4.0 g) in ethanol (100 mL) and saturated ammonium chloride solution (15 mL).
    • Heat the mixture at 70 °C for 2 hours.
    • Filter the solid, extract the filtrate with ethyl acetate, dry over sodium sulfate, and concentrate.
    • Purify by flash chromatography to obtain 4-chloro-1,2-diaminobenzene derivative in ~93% yield.
  • Alkylation Step:

    • Dissolve the diamine in anhydrous solvent (e.g., acetonitrile or DMF).
    • Add propyl bromide (or chloride) dropwise with a base such as potassium carbonate.
    • Stir at room temperature or slightly elevated temperature for several hours.
    • Monitor reaction by TLC or HPLC.
    • Upon completion, quench, extract, and purify by recrystallization or chromatography to isolate 4-Chloro-N¹,N¹-dipropyl-1,2-benzenediamine.

Spectral and Analytical Data Supporting Preparation

While specific spectral data for the dipropyl derivative is scarce, analogous compounds show:

Spectral Technique Key Observations
FTIR Aromatic C=C stretch ~1600 cm⁻¹, N-H stretch ~3300-3500 cm⁻¹, C-Cl stretch ~770-800 cm⁻¹
¹H NMR (DMSO-d6) Aromatic protons 6.5-7.5 ppm, N-H protons 10-12 ppm (broad), alkyl protons 0.9-3.5 ppm (triplets and multiplets for propyl groups)
Mass Spectrometry Molecular ion peak consistent with C12H17ClN2 (molecular weight ~222 g/mol for dipropyl derivative)

These data confirm the substitution pattern and purity of the final product.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Yield (%) Advantages Disadvantages
Nitro reduction Fe + NH4Cl in EtOH/H2O, 70 °C, 2 h Iron powder, ammonium chloride, ethanol, water 93.2 Mild, high yield, inexpensive reagents Requires filtration and extraction
Nitro reduction H2 + Ni catalyst, DMF, 60-70 °C Hydrogen gas, nickel catalyst, DMF 92 High purity, clean reaction Requires hydrogenation equipment
Alkylation Alkyl halide + base, RT to 50 °C Propyl bromide, K2CO3, acetonitrile Variable (typically 70-90) Straightforward, scalable Possible over-alkylation, requires purification

Research Findings and Considerations

  • The reduction of nitro precursors to diamines is well-established with iron/ammonium chloride and hydrogenation methods providing high yields and purity.
  • Alkylation to introduce dipropyl groups must be carefully controlled to avoid mono- vs. di-substitution and to maintain the chloro substituent intact.
  • Purification by recrystallization or chromatography is essential to isolate the desired product with high purity.
  • Spectral data from related compounds confirm the structural integrity and substitution pattern.
  • No direct preparation protocols for 4-Chloro-N¹,N¹-dipropyl-1,2-benzenediamine were found in the literature, but the above methods are standard for analogous substituted benzene-1,2-diamines.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles (e.g., hydroxide, alkoxide) under appropriate conditions to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. Research suggests that the compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to induce endothelium-independent relaxation of coronary arteries by inhibiting L-type calcium channels.

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity : Dipropyl and diethyl derivatives exhibit higher logP values compared to methyl or unsubstituted analogs, making them suitable for crossing biological membranes in drug design .
  • Reactivity : N¹-methyl and dimethyl derivatives are less sterically hindered, favoring electrophilic substitution reactions, whereas dipropyl groups may hinder such reactions .

Halogen-Substituted 1,2-Benzenediamine Derivatives

Halogen atoms (Cl, F, Br) affect electronic properties and intermolecular interactions:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Hazard Class
4-Chloro-N¹,N¹-dipropyl-1,2-benzenediamine Cl (4-), N¹-dipropyl 226.75 Stabilizes aromatic ring via electron withdrawal Irritant
4-Fluoro-1,2-benzenediamine F (4-) 126.13 Electron-withdrawing; ligand in Schiff bases Not specified
4-Bromo-1,2-benzenediamine Br (4-) 187.03 Heavy atom effect; mutagenic potential Mutagen
N¹-(2-bromophenyl)-4-chloro-1,2-benzenediamine Cl (4-), Br (2-bromophenyl) 312.61 Suzuki coupling precursor for clozapine synthesis Not specified

Key Findings :

  • Electronic Effects : Chlorine and fluorine enhance electrophilic substitution at the ortho and para positions due to their electron-withdrawing nature, while bromine increases molecular weight and steric bulk .
  • Applications : Brominated derivatives are critical in metal-catalyzed cross-couplings (e.g., Chan–Lam coupling) for antipsychotic drug synthesis .

Complex Substituents and Hybrid Derivatives

Derivatives with cyclic or aromatic substituents expand functional diversity:

Compound Name Substituents Molecular Weight (g/mol) Applications
6-Chloro-N¹-methyl-N¹-((tetrahydro-2H-pyran-4-yl)methyl)-1,2-benzenediamine Cl (6-), N¹-methyl, tetrahydro-2H-pyranyl 254.76 Potential CNS drug candidate
1-N-(2-chloro-4-fluorophenyl)-1,2-benzenediamine Cl (2-), F (4-), aryl attachment 265.70 Not specified; structural novelty

Key Findings :

  • Hybrid Structures : The tetrahydro-2H-pyranyl group in the 6-chloro derivative enhances blood-brain barrier penetration, suggesting utility in central nervous system (CNS) drug development .

Biological Activity

4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine is a synthetic organic compound with the molecular formula C12_{12}H19_{19}ClN2_2. It belongs to the class of halogenated aromatic amines and has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro substituent on the benzene ring and two propyl groups attached to the amino nitrogen atoms. This structural configuration influences its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC12_{12}H19_{19}ClN2_2
Molecular Weight232.75 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may inhibit specific enzymes or receptors involved in cellular signaling pathways. For instance, studies have shown that this compound can induce endothelium-independent relaxation in coronary arteries by inhibiting L-type calcium channels.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against a range of pathogens. The compound's effectiveness varies depending on the microbial strain and concentration used.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms that may involve oxidative stress and DNA damage . The genotoxic effects have been demonstrated using assays that reveal DNA strand breaks and cell cycle arrest.

Study 1: Genotoxic Effects on Human Serum Albumin (HSA)

A study investigated the effects of this compound on human serum albumin, revealing that it induces structural perturbations leading to fibrillar aggregation. Techniques such as Raman spectroscopy, X-ray diffraction, and dynamic light scattering were employed to analyze these changes. The findings suggest a significant genotoxic potential linked to the formation of aggregates that can damage cellular components .

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results indicated that at specific concentrations, it effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
4-Chloro-N~1~,N~1~-diethyl-1,2-benzenediamineEthyl instead of propyl groupsSimilar antimicrobial properties
4-Bromo-N~1~,N~1~-dipropyl-1,2-benzenediamineBromine instead of chlorinePotentially different reactivity

Q & A

What are the validated synthetic routes for 4-Chloro-N¹,N¹-dipropyl-1,2-benzenediamine, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound can be synthesized via nucleophilic substitution or Chan-Lam coupling. For example, substituting chlorine in 4-chloro-1,2-benzenediamine with propyl groups using copper-catalyzed coupling (Chan-Lam method) requires optimization of stoichiometry (e.g., 1:1.2 molar ratio of diamine to boronic acid), solvent (dioxane), and base (triethylamine). Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures >95% purity . Yield depends on temperature (80–100°C) and reaction time (12–24 hours).

How can researchers characterize the electronic and steric effects of N¹,N¹-dipropyl substitution in this compound?

Advanced Research Question
Combine spectroscopic (¹H/¹³C NMR, FT-IR) and computational methods (DFT calculations) to analyze electron density shifts. Compare the compound’s NMR shifts with unsubstituted 4-chloro-1,2-benzenediamine: dipropyl groups increase electron density at the aromatic ring, altering chemical reactivity. Steric effects are quantified using X-ray crystallography or molecular dynamics simulations to assess conformational flexibility .

What experimental designs are optimal for resolving contradictions in reported solubility and stability data?

Methodological Focus
Use a factorial design to test variables: solvent polarity (water, DMSO, ethanol), temperature (25–60°C), and pH (3–9). Measure solubility via UV-Vis spectroscopy and stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Statistical analysis (ANOVA) identifies dominant factors. Conflicting data often arise from unaccounted impurities or differing analytical protocols .

How can AI-driven predictive modeling enhance the synthesis and application of this compound in drug discovery?

Advanced Research Question
Implement machine learning (ML) models trained on reaction databases (e.g., Reaxys) to predict optimal catalysts, solvents, and temperatures. For example, COMSOL Multiphysics simulations coupled with AI can model reaction kinetics and byproduct formation. Validate predictions with experimental HPLC-MS data to refine algorithms .

What are the mechanistic implications of chlorine’s position on the benzene ring for downstream derivatization?

Basic Research Question
The para-chloro group directs electrophilic substitution to the ortho and meta positions. Reactivity studies (e.g., nitration or Suzuki coupling) show that steric hindrance from dipropyl groups limits accessibility. Kinetic experiments (monitored via GC-MS) reveal activation energies for substitution reactions, guiding functionalization strategies .

How should researchers address discrepancies in toxicity profiles reported across studies?

Methodological Focus
Conduct comparative assays (e.g., Ames test, zebrafish embryotoxicity) under standardized conditions. Cross-validate results using in silico tools like ECOSAR or TEST to predict toxicity endpoints. Contradictions often stem from impurity profiles (e.g., residual solvents) or species-specific metabolic pathways .

What advanced techniques validate the compound’s role as an intermediate in heterocyclic synthesis?

Advanced Research Question
Use tandem MS and 2D-NMR (HSQC, HMBC) to track its incorporation into benzodiazepinones or triazine derivatives. Isotopic labeling (e.g., ¹³C at the chloro position) confirms regioselectivity in cyclization reactions. Compare yields with alternative intermediates to assess synthetic efficiency .

How can researchers design experiments to probe the compound’s interactions with biological targets?

Methodological Focus
Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities for enzymes/receptors. Pair with molecular docking (AutoDock Vina) to predict binding modes. Validate via mutagenesis studies on target proteins (e.g., kinase domains) to identify critical residues .

What strategies mitigate challenges in scaling up laboratory-scale synthesis?

Basic Research Question
Optimize for green chemistry principles: replace dioxane with cyclopentyl methyl ether (CPME) as a safer solvent. Use continuous flow reactors to enhance heat/mass transfer and reduce byproducts. Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor reaction progression in real time .

How do researchers differentiate between isomeric byproducts during synthesis?

Methodological Focus
Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or capillary electrophoresis (CE) to resolve isomers. Confirm structures using NOESY NMR to assess spatial proximity of substituents. Computational tools (Gaussian) predict retention times and fragmentation patterns for LC-MS/MS alignment .

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